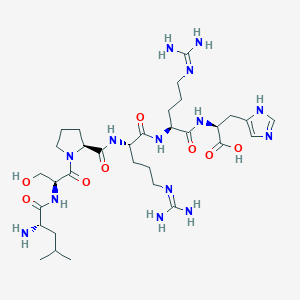![molecular formula C18H20FN3S B14200205 Thiourea, [3-fluoro-4-(4-phenyl-1-piperidinyl)phenyl]- CAS No. 832099-18-0](/img/structure/B14200205.png)
Thiourea, [3-fluoro-4-(4-phenyl-1-piperidinyl)phenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiourea, [3-fluoro-4-(4-phenyl-1-piperidinyl)phenyl]- is a compound that belongs to the class of thiourea derivatives Thiourea compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiourea derivatives typically involves the reaction of amines with isothiocyanates or thiocarbamoyl chlorides. For the specific compound Thiourea, [3-fluoro-4-(4-phenyl-1-piperidinyl)phenyl]-, a common synthetic route involves the reaction of 3-fluoro-4-(4-phenyl-1-piperidinyl)aniline with thiocarbamoyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of thiourea derivatives often involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity by adjusting parameters such as temperature, reaction time, and solvent choice. Continuous flow reactors and automated synthesis systems are sometimes employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Thiourea, [3-fluoro-4-(4-phenyl-1-piperidinyl)phenyl]- undergoes various chemical reactions, including:
Oxidation: Thiourea derivatives can be oxidized to form corresponding sulfonyl compounds.
Reduction: Reduction reactions can convert thiourea derivatives to thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of thiourea derivatives typically yields sulfonyl compounds, while reduction can produce thiols or amines .
Scientific Research Applications
Thiourea, [3-fluoro-4-(4-phenyl-1-piperidinyl)phenyl]- has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Materials Science: Thiourea derivatives are explored for their use in the synthesis of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of Thiourea, [3-fluoro-4-(4-phenyl-1-piperidinyl)phenyl]- involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or interfere with cellular processes by binding to active sites or altering protein conformation. The exact pathways and targets depend on the specific biological context and application .
Comparison with Similar Compounds
Similar Compounds
- Thiourea, [3-chloro-4-(4-phenyl-1-piperidinyl)phenyl]-
- Thiourea, [3-fluoro-4-chlorophenyl]-
- Thiourea, [4-(oxazol-5-yl)phenyl]-
Uniqueness
Thiourea, [3-fluoro-4-(4-phenyl-1-piperidinyl)phenyl]- is unique due to the presence of the 3-fluoro-4-(4-phenyl-1-piperidinyl)phenyl group, which imparts distinct chemical and biological properties. This structural feature may enhance its binding affinity to specific targets and improve its efficacy in various applications compared to other thiourea derivatives .
Properties
CAS No. |
832099-18-0 |
|---|---|
Molecular Formula |
C18H20FN3S |
Molecular Weight |
329.4 g/mol |
IUPAC Name |
[3-fluoro-4-(4-phenylpiperidin-1-yl)phenyl]thiourea |
InChI |
InChI=1S/C18H20FN3S/c19-16-12-15(21-18(20)23)6-7-17(16)22-10-8-14(9-11-22)13-4-2-1-3-5-13/h1-7,12,14H,8-11H2,(H3,20,21,23) |
InChI Key |
LXSWDBAGQAKOJV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C3=C(C=C(C=C3)NC(=S)N)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Hydrazinylidenemethyl)(methyl)amino]ethane-1-sulfonic acid](/img/structure/B14200132.png)



![4-Methoxy-6-[3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B14200166.png)

![3-Azido-2-{[tert-butyl(dimethyl)silyl]oxy}propan-1-ol](/img/structure/B14200185.png)
![5-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14200197.png)
![2-Methyl-7-phenyl-2-azaspiro[4.5]dec-7-en-1-one](/img/structure/B14200200.png)
![1-[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]-7-phenylheptan-1-one](/img/structure/B14200217.png)
![4-Hydroxy-6-[(phenoxycarbonyl)amino]naphthalene-2-sulfonic acid](/img/structure/B14200224.png)
![Methyl 3,5-bis[(furan-3-yl)methoxy]benzoate](/img/structure/B14200225.png)
![2-[(Pyridin-2-yl)sulfanyl]tetradecanoic acid](/img/structure/B14200231.png)

